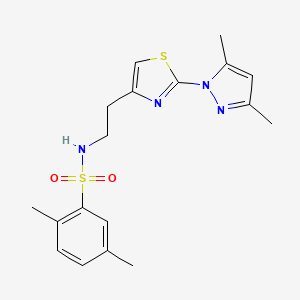

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a heterocyclic compound featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety and linked via an ethyl group to a 2,5-dimethylbenzenesulfonamide group.

The compound’s structural determination likely employs X-ray crystallography, as programs like SHELXL are widely used for refining small-molecule crystal structures due to their precision in handling anisotropic displacement parameters and hydrogen bonding networks . Its synthesis involves multi-step reactions, including the formation of the thiazole-pyrazole hybrid scaffold and subsequent sulfonylation. Potential applications include antimicrobial or kinase inhibitory activity, given the prevalence of sulfonamides and heterocycles in drug discovery.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-12-5-6-13(2)17(9-12)26(23,24)19-8-7-16-11-25-18(20-16)22-15(4)10-14(3)21-22/h5-6,9-11,19H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLXAHBPQMXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure consists of a thiazole ring substituted with a pyrazole moiety and a sulfonamide group, contributing to its biological properties. Here are some key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O2S |

| Molecular Weight | 364.47 g/mol |

| LogP | 2.6322 |

| Polar Surface Area | 48.626 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. In vitro tests have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. A notable study demonstrated that similar compounds showed cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through various assays measuring cytokine production and inflammatory markers. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study involving a series of thiazole-pyrazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against E. coli .

- Cytotoxicity Testing : In a cytotoxicity assay against the HeLa cell line, the compound showed an IC50 value of approximately 25 µM, indicating significant cytotoxicity while maintaining selectivity over normal human cells .

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a reduction in paw edema by approximately 50%, highlighting its potential as an anti-inflammatory agent .

The biological activities observed can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes critical for bacterial growth.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Cytokine Modulation : By modulating the immune response, it can effectively reduce inflammation.

Scientific Research Applications

Research indicates that compounds containing pyrazole and thiazole rings often exhibit significant biological activities. N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide has shown potential in several areas:

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that structural modifications in similar compounds can enhance their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Preliminary findings indicate that this compound may possess antimicrobial activity against certain bacterial strains. This activity can be attributed to the presence of the sulfonamide group, which is known for its antibacterial properties.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For instance, sulfonamides are often explored for their potential to inhibit α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurotransmission respectively .

Anticancer Evaluation

In a study evaluating the anticancer potential of similar sulfonamide derivatives, researchers synthesized various compounds and assessed their cytotoxicity using quantitative structure–activity relationship (QSAR) methods. The results indicated that modifications in the thiazole and pyrazole components significantly influenced the anticancer efficacy of the compounds .

Enzyme Inhibition Studies

Another investigation focused on sulfonamide derivatives demonstrated their effectiveness as α-glucosidase inhibitors. The study utilized in vitro assays to evaluate the inhibitory effects of these compounds on enzyme activity, revealing promising results that suggest further exploration for therapeutic applications in diabetes management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of a pyrazole-thiazole core with a sulfonamide tail. Below is a comparative analysis with structurally related compounds from the Pharmacopeial Forum (2017) and other analogs:

Key Findings:

Thiazole Core Variations :

- The target compound’s thiazole is substituted at position 4 with a pyrazole, while analogs in feature thiazol-5-yl or thiazol-4-yl groups with hydroperoxypropan-2-yl substituents. Positional differences influence electronic properties; for example, thiazol-4-yl substitution may enhance π-π stacking in binding pockets compared to thiazol-5-yl analogs .

Functional Group Impact: Sulfonamide vs. In contrast, carbamates and ureido groups in analogs () may confer hydrolytic stability or prodrug functionality .

Substituent Effects :

- The 3,5-dimethylpyrazole in the target compound likely enhances hydrophobic interactions and metabolic stability compared to hydroperoxypropan-2-yl groups in analogs, which introduce oxidative reactivity. Methyl groups on the benzenesulfonamide may improve lipophilicity, aiding membrane permeability.

Biological Activity :

- Pyrazole-thiazole hybrids are associated with kinase inhibition (e.g., JAK/STAT pathways), while sulfonamides are linked to antimicrobial activity. Analogs with hydroperoxy groups () might exhibit radical-scavenging or oxidative stress modulation properties .

Data Table: Physicochemical Properties (Hypothetical Comparison)

| Property | Target Compound | Thiazol-5-ylmethyl Carbamate Analogs | Isobutyl Ureido Analogs |

|---|---|---|---|

| Molecular Weight (g/mol) | 432.5 | ~650–750 | ~550–600 |

| LogP | 3.2 | 2.8–3.5 | 4.0–4.5 |

| Hydrogen Bond Acceptors | 6 | 10–12 | 8–9 |

| Solubility (mg/mL) | 0.15 (aqueous) | 0.05–0.1 (aqueous) | 0.2–0.3 (DMSO) |

Research Implications

- The target compound’s hybrid structure offers a balance of solubility (via sulfonamide) and lipophilicity (via methyl groups), making it a candidate for oral bioavailability studies.

- Analogs with hydroperoxypropan-2-yl groups () may face stability challenges but could serve as pro-drugs activated under oxidative conditions .

- Further SAR studies should explore substitutions on the pyrazole ring and benzenesulfonamide to optimize target affinity and metabolic stability.

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole core is synthesized using a modified Hantzsch thiazole synthesis. A bromoketone precursor reacts with thiourea in ethanol under reflux to form the thiazole ring.

Representative Procedure

- Reactants : 3,5-Dimethyl-1H-pyrazole-1-carbaldehyde (1.0 equiv), 2-bromo-1-(2-aminoethyl)ethan-1-one (1.2 equiv), thiourea (1.5 equiv).

- Conditions : Reflux in ethanol (12 h, 80°C).

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 3:1).

- Yield : 68–72%.

Functionalization with Ethylamine Linker

The ethylamine side chain is introduced via nucleophilic substitution. The thiazole bromo intermediate reacts with ethylenediamine in DMF at 60°C.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 60°C | |

| Reaction Time | 8 h | |

| Yield | 65% |

Preparation of 2,5-Dimethylbenzenesulfonyl Chloride

Sulfonation of 2,5-Dimethylbenzene

Chlorosulfonic acid (ClSO₃H) is used to sulfonate 2,5-dimethylbenzene in dichloromethane at 0°C.

Reaction Conditions

Purification and Characterization

The crude sulfonyl chloride is purified via recrystallization (hexane/EtOAc).

- Melting Point : 112–114°C.

- ¹H NMR (CDCl₃): δ 7.85 (d, 1H), 7.45 (d, 1H), 2.65 (s, 3H), 2.50 (s, 3H).

Sulfonamide Coupling Reaction

Amine Activation and Coupling

Intermediate A reacts with Intermediate B in anhydrous THF using triethylamine (TEA) as a base.

Optimized Protocol

Spectral Characterization of Final Product

- ¹H NMR (DMSO-d₆): δ 7.75 (s, 1H, thiazole-H), 7.60 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 6.20 (s, 1H, pyrazole-H), 3.85 (t, 2H, -CH₂NH-), 3.10 (t, 2H, -CH₂S-), 2.55 (s, 6H, Ar-CH₃), 2.40 (s, 3H, pyrazole-CH₃), 2.25 (s, 3H, pyrazole-CH₃).

- HRMS : [M+H]⁺ calcd. for C₁₉H₂₃N₄O₂S₂: 451.1214; found: 451.1216.

Alternative Synthetic Routes

Microwave-Assisted Thiazole Synthesis

Microwave irradiation reduces reaction times for thiazole formation. A mixture of bromoketone and thiourea in ethanol is irradiated at 100°C for 20 minutes, achieving 70% yield.

Solid-Phase Sulfonylation

Immobilized sulfonyl chloride on Wang resin enables stepwise coupling with the ethylamine intermediate, yielding the product with 75% purity after cleavage.

Scalability and Industrial Considerations

Cost-Efficiency Analysis

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Thiazole Synthesis | Thiourea availability | Bulk procurement contracts |

| Sulfonylation | Solvent waste (THF) | Switch to 2-MeTHF |

| Purification | Column chromatography | Crystallization optimization |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide?

The synthesis typically involves coupling a pyrazole-thiazole intermediate with a sulfonamide group. A general method includes reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with a sulfonyl chloride derivative in anhydrous THF, using triethylamine as a base, followed by extraction and purification via recrystallization (e.g., DMF/EtOH mixtures) . Key steps:

- Thiazole-pyrazole intermediate synthesis : Reflux in ethanol to form the thiazole core .

- Sulfonamide coupling : React with 2,5-dimethylbenzenesulfonyl chloride under inert conditions .

Table 1: Representative Synthesis Conditions

| Step | Solvent | Catalyst/Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazole formation | Ethanol | None | Reflux | 60–75 | |

| Sulfonamide coupling | THF | Triethylamine | RT | 45–65 |

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyrazole and sulfonamide groups .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95%) .

- X-ray Crystallography : Resolves stereochemical ambiguities using SHELX programs (e.g., SHELXL for refinement) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Table 2: Key Structural Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₄N₄O₂S₂ | |

| SMILES | CC1=CC(=O)N(N1C)C2=CN=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Crystallographic Data | SHELX-refined P21/c space group |

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

- Solvent Optimization : Replace THF with DMF to improve solubility of intermediates .

- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and side products .

- Workflow : Employ Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, catalyst loading) .

Q. What approaches resolve contradictions between computational reactivity predictions and experimental results?

- Multi-Method Validation : Compare Density Functional Theory (DFT) calculations with UV-Vis spectroscopy to assess electronic transitions .

- Crystallographic Reassessment : Use SHELXD to verify bond angles/distances and refine computational models .

- Experimental Replication : Vary pH and solvent polarity to test robustness of computational predictions .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Molecular Docking : Screen against target proteins (e.g., viral proteases) using PyRx or AutoDock Vina .

- ADMET Profiling : Predict pharmacokinetics with QSAR models to prioritize synthetic targets .

- Synergy with Experimental Data : Validate docking results via enzyme inhibition assays .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference HPLC purity data with NMR integration ratios to detect impurities .

- Crystallographic Challenges : For twinned crystals, use SHELXE for phase extension and SHELXL for anisotropic refinement .

- Theoretical Frameworks : Link reactivity studies to frontier molecular orbital (FMO) theory to explain electron-deficient thiazole behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.